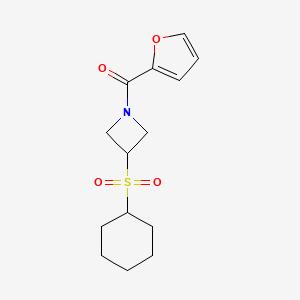

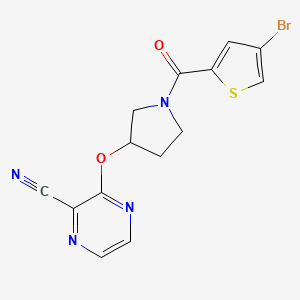

N-(4-tert-butyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-tert-butyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide, also known as TBN-2, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. TBN-2 belongs to the class of compounds known as thiazoles, which have been shown to exhibit a wide range of biological activities.

Aplicaciones Científicas De Investigación

Radiosensitization and Bioreductively Activated Cytotoxins

A study by Threadgill et al. (1991) explored nitrothiophene carboxamides, similar in structure to N-(4-tert-butyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide, as radiosensitizers and bioreductively activated cytotoxins. These compounds demonstrated potential in vitro as radiosensitizers for hypoxic mammalian cells and showed selective cytotoxicity through bioreductive activation (Threadgill et al., 1991).

Synthesis and Structural Analysis

Klenov et al. (2016) discussed the synthesis and structural analysis of tetrazole 1-oxides, including derivatives related to N-(4-tert-butyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide. Their work provided insights into unexpected reaction pathways and structural properties of these compounds, which could be relevant for the compound (Klenov et al., 2016).

Synthesis of 4H-pyrazolo[1,5-c][1,3,5]thiadiazine-4-thiones

Vicentini et al. (1994) reported on the synthesis of thiocarboxamides and their transformation into 4H-pyrazolo[1,5-c][1,3,5]thiadiazine-4-thiones. This process involves steps that could be analogous to those used in synthesizing compounds like N-(4-tert-butyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Vicentini et al., 1994).

Anti-Mycobacterial and Antifungal Activity

A study by Doležal et al. (2006) on substituted pyrazinecarboxamides highlighted compounds with structures related to N-(4-tert-butyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide. These compounds showed significant anti-mycobacterial and antifungal activity, indicating potential medical applications of similar compounds (Doležal et al., 2006).

Synthesis of Novel Arylazothiazole Disperse Dyes

Khalifa et al. (2015) synthesized novel heterocyclic aryl monoazo organic compounds, including selenopheno[2,3-b]pyridine derivatives, which are structurally related to N-(4-tert-butyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide. These compounds were used for dyeing polyester fibers and exhibited antimicrobial and antitumor activity, suggesting the potential use of similar compounds in various life applications (Khalifa et al., 2015).

Electrochromic Properties

Hsiao et al. (2014) researched electrochromic aramids with main-chain triphenylamine and pendent units structurally akin to N-(4-tert-butyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide. Their findings on reversible electrochemical oxidation and electrochromic behaviors could inform similar research on the compound (Hsiao et al., 2014).

Propiedades

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S2/c1-12(2,3)8-6-19-11(13-8)14-10(16)7-4-5-9(20-7)15(17)18/h4-6H,1-3H3,(H,13,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXROOWUBLQLPCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(S2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2415768.png)

![(E)-1,1,1-trifluoro-4-[4-(2-pyrimidinyl)piperazino]-3-buten-2-one](/img/structure/B2415769.png)

![7-[(4-Chlorophenyl)pyrrolidinylmethyl]quinolin-8-ol](/img/structure/B2415771.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide](/img/structure/B2415773.png)

![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2415776.png)

![5-methyl-N-(6-methylbenzo[d]thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2415778.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2415780.png)

![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2415784.png)